2-[(Chloromethyl)amino]ethan-1-ol
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Overview
Description
2-[(Chloromethyl)amino]ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethyl)amino]ethan-1-ol typically involves the reaction of ethanolamine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloromethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Chloromethyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Chloromethyl)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The presence of both amino and hydroxyl groups allows it to participate in a range of biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar structure but lacks the chloromethyl group.
2-Aminoethanol: Another related compound with similar functional groups.
Chloromethylamine: Contains the chloromethyl group but lacks the hydroxyl group.
Uniqueness
2-[(Chloromethyl)amino]ethan-1-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and interactions.
Properties
CAS No. |
73544-92-0 |
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Molecular Formula |
C3H8ClNO |
Molecular Weight |
109.55 g/mol |
IUPAC Name |
2-(chloromethylamino)ethanol |
InChI |
InChI=1S/C3H8ClNO/c4-3-5-1-2-6/h5-6H,1-3H2 |
InChI Key |
ITPMMMXWTRWEIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCl |
Origin of Product |
United States |
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